3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
Overview
Description
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with a trifluoromethyl group and a dimethylamino group, as well as a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid.
Reduction: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl alcohol or amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde is employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the modulation of biological pathways, making it a candidate for the development of novel drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the dimethylamino group influences its solubility and bioavailability. The compound may modulate various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
3-(2-Methylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
3-(2-Ethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
3-(2-Propylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde
Uniqueness: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzaldehyde stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its enhanced binding affinity and solubility make it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIPBJJCGZTYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.